N-(octadecanoyl)-4R-hydroxysphinganine

Overview

Description

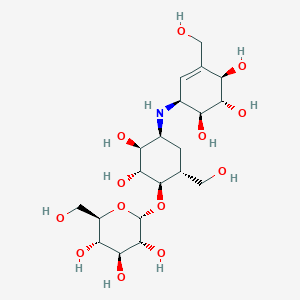

“N-(octadecanoyl)-4R-hydroxysphinganine” is a type of ceramide, which is a family of waxy lipid molecules. Ceramides are composed of a sphingosine and a fatty acid . This particular ceramide, “N-(octadecanoyl)-4R-hydroxysphinganine”, has an octadecanoyl (stearoyl) group as its N-acyl group . It is a natural product found in various species .

Synthesis Analysis

The synthesis of ceramides like “N-(octadecanoyl)-4R-hydroxysphinganine” typically starts from sphingosine or phytosphingosine. The ceramides are prepared using ω deuterated or perdeuterated fatty acids with PyBOP® as an activating agent . The synthesis of the specifically deuterated fatty acids involves transforming dicarboxylic acids into ω deuterated alkyl bromide, which is then chain elongated with blocked ω bromo alcohols by copper-catalyzed Grignard coupling .

Molecular Structure Analysis

The molecular formula of “N-(octadecanoyl)-4R-hydroxysphinganine” is C36H73NO3 . The InChI representation of the molecule is InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1 . The canonical SMILES representation is CCCCCCCCCCCCCCCCCC(=O)NC@@HC@@HO .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “N-(octadecanoyl)-4R-hydroxysphinganine”. However, ceramides, in general, are involved in various biological processes, including cell signaling pathways .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(octadecanoyl)-4R-hydroxysphinganine” are not well-documented. However, similar compounds like n-octadecane have been studied, and their thermophysical properties have been reported .

Scientific Research Applications

Anti-Scratching Behavioral Effects

N-Stearoyl Phytosphingosine (SPS) has been found to inhibit histamine-induced scratching behavior in mice . This suggests that SPS could be used in the treatment of conditions that cause itching, such as atopic dermatitis, urticaria, cholestasis, and uremia .

Inhibition of Allergic Cytokines

SPS has been found to inhibit the expression of allergic cytokines, IL-4 and TNF-α . This suggests that SPS could be used in the treatment of allergic reactions .

Regulation of Vascular Permeability

SPS has been found to inhibit histamine-induced vascular permeability in mice . This suggests that SPS could be used in the treatment of conditions that involve increased vascular permeability, such as inflammation and certain types of allergies .

Cosmetic Applications

SPS is frequently found in mammalian skin, plants, and yeast, and has been used as an ingredient in cosmetics . It could be used in the formulation of skincare products to improve skin health .

Improvement of Skin Barrier Properties

Phytoceramides containing N-Stearoyl Phytosphingosine have been found to improve the recovery rate of damaged stratum corneum (SC) and enhance hydration better than C18-ceramide N-stearoyl phytosphingosine (NP) . This suggests that SPS could be used in the development of moisturizers and other skincare products .

Potential Treatment for Skin Diseases

The lack or reduction of a ceramide fraction in the skin directly impacts physiological function, leading to the appearance of a number of skin diseases and/or skin irritations . As such, SPS could potentially be used in the treatment of these conditions .

Mechanism of Action

Target of Action

N-Stearoyl Phytosphingosine primarily targets intercellular lipids . It has been found to inhibit the expression of the allergic cytokines, Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-alpha) .

Mode of Action

The compound interacts with its targets by inhibiting the expression of allergic cytokines. It suppresses the activation of transcription factors, NF-κB and c-jun , in histamine-stimulated skin tissues . This interaction leads to significant changes in the organization of lipid bilayers .

Biochemical Pathways

N-Stearoyl Phytosphingosine affects the sphingolipid metabolic pathway . It promotes significant changes in the organization of lipid bilayers, such as the increase of the hydrophobic core region . This is achieved through hydrogen bonds interactions that favor tight lipid packing with a compact, more rigid character .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) It is known that n-stearoyl phytosphingosine is an intercellular lipid, suggesting that it may be well-absorbed and distributed within the body’s cells .

Result of Action

The primary result of N-Stearoyl Phytosphingosine’s action is the inhibition of histamine-induced scratching behavior and vascular permeability . It also inhibits the expression of allergic cytokines, leading to potential improvements in skin conditions .

Action Environment

The action of N-Stearoyl Phytosphingosine is influenced by the environment within the body’s cells . The compound’s efficacy and stability may be affected by factors such as the presence of other lipids, proteins, and the pH of the cellular environment .

Safety and Hazards

The safety and hazards associated with “N-(octadecanoyl)-4R-hydroxysphinganine” are not well-documented. However, safety data sheets for similar compounds like n-hexane and n-octane suggest that they are flammable liquids and may cause skin and eye irritation .

Future Directions

The future directions for research on “N-(octadecanoyl)-4R-hydroxysphinganine” could involve further exploration of its potential biological activities and applications. For instance, ceramides have been implicated in various diseases, including neurodegenerative disorders and cancer, suggesting potential therapeutic applications .

properties

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZRNEGTKRQRFV-LFBNJJMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H73NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963881, DTXSID901335580 | |

| Record name | N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(octadecanoyl)-4R-hydroxysphinganine | |

CAS RN |

34354-88-6, 475995-75-6 | |

| Record name | Ceramide 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34354-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ceramide (Octadecanamide, N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of N-Stearoyl Phytosphingosine differ from mammalian ceramides and how does this impact its interaction with model membranes?

A1: N-Stearoyl Phytosphingosine, a type of phytoceramide, is structurally distinct from ceramides commonly found in mammals due to an additional hydroxyl group on the 4-ene position of its sphingoid base, phytosphingosine. [] This structural difference influences its behavior in model membranes. While both saturated ceramides and N-Stearoyl Phytosphingosine form rigid gel domains in POPC bilayers, N-Stearoyl Phytosphingosine demonstrates the formation of stable stoichiometric complexes with POPC at specific molar ratios. These complexes exhibit unique properties different from pure POPC or N-Stearoyl Phytosphingosine, highlighting the impact of the additional hydroxyl group on intermolecular interactions within the membrane. []

Q2: What is the significance of studying N-Stearoyl Phytosphingosine in the context of human skin?

A2: N-Stearoyl Phytosphingosine holds significant relevance in understanding human skin health due to its role in the skin barrier function. Studies have shown that phytoceramides, including N-Stearoyl Phytosphingosine, can enhance skin hydration and improve the recovery rate of damaged stratum corneum, the outermost layer of the skin, highlighting their potential in cosmetic applications for developing effective skin barrier moisturizers. []

Q3: How do mixtures of phytoceramides with diverse fatty acid chain lengths compare to N-Stearoyl Phytosphingosine in terms of their impact on the physiological properties of the stratum corneum?

A3: Research indicates that phytoceramide mixtures derived from natural oils, containing various fatty acid chain lengths, surpass the efficacy of single-component N-Stearoyl Phytosphingosine in enhancing stratum corneum properties. [] These diverse phytoceramides demonstrate superior skin barrier repair and hydration compared to N-Stearoyl Phytosphingosine, suggesting that the natural diversity in fatty acid composition plays a crucial role in optimizing their beneficial effects on the skin barrier. []

Q4: Can molecular dynamics simulations provide insights into the behavior of N-Stearoyl Phytosphingosine in biological membranes?

A4: Yes, molecular dynamics simulations using accurate force field parameters, such as the CHARMM36 force field, have proven valuable in studying the behavior of ceramides like N-Stearoyl Phytosphingosine within model membranes. [] These simulations allow researchers to investigate various membrane properties, including lipid ordering, bilayer thickness, and hydrogen bonding patterns, providing a molecular-level understanding of how N-Stearoyl Phytosphingosine influences membrane structure and dynamics. []

Q5: What role does hydrogen bonding play in the behavior of N-Stearoyl Phytosphingosine within lipid membranes?

A5: Hydrogen bonding plays a critical role in the behavior of N-Stearoyl Phytosphingosine within lipid membranes. The additional hydroxyl group on the phytosphingosine backbone enhances its hydrogen bonding capacity, leading to stronger interactions with surrounding lipids. [] Molecular dynamics simulations suggest that these hydrogen bonding interactions contribute significantly to the condensation effect observed in membranes containing N-Stearoyl Phytosphingosine and can even promote transitions to a more ordered gel phase. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium (2S,8R,14Z,17Z,20Z,23Z)-2-azaniumyl-8-[(hexadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphanonacosa-14,17,20,23-tetraen-1-oate](/img/structure/B6595725.png)

![Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(hexadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate](/img/structure/B6595731.png)

![Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate](/img/structure/B6595734.png)

![Sodium (2R)-2,3-bis{[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B6595744.png)

![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6595773.png)

![3-(3-chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B6595779.png)

![Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate](/img/structure/B6595786.png)

![(3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione](/img/structure/B6595806.png)